2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-2-methylpropanoic acid
Description
2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-2-methylpropanoic acid is a chemical compound with the molecular formula C24H27NO4 and a molecular weight of 393.48 g/mol . This compound is often used in organic synthesis and has applications in various fields of scientific research.
Properties
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO4/c1-24(2,22(26)27)16-8-7-13-25(14-16)23(28)29-15-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h3-6,9-12,16,21H,7-8,13-15H2,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOJDBZNVQWLELP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCCN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-2-methylpropanoic acid typically involves the reaction of 9H-fluorene-9-methanol with piperidine derivatives under specific conditions . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-2-methylpropanoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Organic Synthesis
The compound is primarily utilized as a building block in organic synthesis. Its unique structure, which includes a piperidine ring and a fluorenylmethoxycarbonyl protecting group, allows for the selective formation of peptide bonds during peptide synthesis. This is crucial for constructing complex peptides that may exhibit specific biological activities.
Key Reactions :
- Deprotection : The fluorenylmethoxycarbonyl group can be removed under mild acidic conditions to yield free amines, which can then react with carboxylic acids or activated esters.
- Coupling Reactions : The free amine formed post-deprotection can participate in nucleophilic attacks on carbonyl groups to form stable peptide bonds.
Biological Studies
In biological research, this compound is instrumental for studying various biochemical pathways and interactions. Its ability to modulate enzyme activity makes it a valuable tool in pharmacological studies.
Mechanism of Action :
The compound interacts with specific molecular targets, influencing their activity. This interaction can lead to significant biological effects, such as modulation of metabolic pathways or inhibition of specific enzymes involved in disease processes.
Pharmaceutical Development
The compound's role in drug development is noteworthy, particularly in the design of new therapeutic agents targeting various diseases. Its derivatives have shown promise in anticancer and antifungal activities.
Case Studies :
- Anticancer Potential : Research has indicated that derivatives of this compound exhibit selective cytotoxicity against cancer cell lines such as HeLa and MCF-7. The modifications in the piperidine structure enhance their anticancer activity.
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Derivative A | HeLa | 20 |
| Derivative B | MCF-7 | 24 |
- Antifungal Activity : Similar compounds have demonstrated significant antifungal effects against strains like Candida albicans and Aspergillus flavus, with minimum inhibitory concentrations (MIC) indicating potent activity.
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Piperidine Derivative 1 | Aspergillus flavus | 1 |
| Piperidine Derivative 2 | Candida albicans | 5 |
Industry Applications
In industrial settings, this compound is utilized for producing materials with specific properties, such as polymers and resins. Its chemical stability and reactivity make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-2-methylpropanoic acid can be compared with similar compounds such as:
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
- (2S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}morpholine-2-carboxylic acid
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific piperidine and fluorenylmethoxycarbonyl moieties, which confer distinct chemical and biological properties.
Biological Activity
2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-2-methylpropanoic acid is a complex organic compound primarily utilized in peptide synthesis. Its unique structure and protective groups make it a valuable building block in biochemical applications, particularly in the development of peptide-based drugs and therapeutic agents. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 480.6 g/mol. The structure includes a piperidine ring attached to a fluorenylmethoxycarbonyl (Fmoc) group, which is essential for protecting the amine during synthesis.
| Property | Value |
|---|---|
| Molecular Formula | C27H32N2O6 |
| Molecular Weight | 480.6 g/mol |
| Key Functional Groups | Fmoc, Piperidine |
The primary mechanism of action for this compound involves its role in peptide bond formation. Upon deprotection, the free amine can react with carboxylic acids or other activated esters to form stable peptide bonds through nucleophilic attack on the carbon atom of the carbonyl group in the carboxylic acid. This process is critical for constructing complex peptides that can exhibit specific biological activities.
Applications in Biological Research
The compound is widely used in various fields including:
- Peptide Synthesis : It serves as a protected amino acid derivative, facilitating solid-phase peptide synthesis (SPPS).
- Biological Studies : It aids in studying protein-protein interactions and enzyme-substrate relationships.
- Drug Development : The compound is instrumental in developing peptide-based drugs due to its stability and functional properties.
Case Studies and Research Findings
Several studies have demonstrated the biological activity of compounds related to or derived from this compound:
- Peptide Synthesis Efficiency : A study highlighted the efficiency of using Fmoc-protected amino acids in SPPS, noting that compounds like this one significantly enhance yield and purity in peptide synthesis .
- Therapeutic Potential : Research into similar compounds has shown potential therapeutic roles, particularly in targeting specific receptors involved in metabolic processes .
- Binding Affinity Studies : Investigations into binding affinities of related compounds have revealed significant interactions with target proteins, suggesting potential applications in drug design .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds:
| Compound Name | Structure Similarity | Application Area |
|---|---|---|
| (S)-2-(Fmoc-amino)-4-methoxybutanoic acid | High | Peptide synthesis |
| 3-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)propanoic acid | Moderate | Drug development |
These comparisons illustrate the unique properties that make this compound particularly suited for specific biochemical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
